molecular formula C13H14N2O B1384478 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one CAS No. 14727-24-3

2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Cat. No.: B1384478
CAS No.: 14727-24-3
M. Wt: 214.26 g/mol
InChI Key: KRSOVLHLLUQZRA-UHFFFAOYSA-N
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Description

2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a phenyl group at the 2-position and a propyl substituent at the 6-position of its heterocyclic core. This compound serves as a critical building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its dihydropyrimidinone scaffold is structurally analogous to bioactive molecules, making it a versatile precursor for modulating biological activity through further functionalization. The compound’s molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol, and it is commercially available in varying quantities (e.g., 100 mg to 1 g) for research purposes .

Properties

IUPAC Name

2-phenyl-4-propyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-6-11-9-12(16)15-13(14-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSOVLHLLUQZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components:

  • Aromatic aldehyde (e.g., benzaldehyde)
  • Propyl acetoacetate (to introduce the propyl group at position 6)
  • Urea or derivatives

Procedure:

  • Mix the aldehyde, β-ketoester, and urea in a suitable solvent (commonly ethanol or water).
  • Add a catalyst (acidic or basic) to facilitate the reaction.
  • Reflux the mixture for a specified duration, typically ranging from 30 minutes to several hours.
  • Isolate the product via filtration and recrystallization.

Research Findings:

  • The reaction proceeds efficiently under reflux conditions, with yields often exceeding 70–85%.
  • Catalysts such as heterogenous acids (e.g., montmorillonite KSF, silica-sulfuric acid), metal catalysts (e.g., Fe(III) salts), or even green catalysts like phosphate fertilizers have been employed to enhance yields and reduce reaction times.

Green Synthesis Using Heterogeneous Catalysts

Recent advancements focus on environmentally benign catalysts, such as phosphate-based catalysts, to promote the synthesis under milder conditions.

Catalysts Used:

  • Mono-ammonium phosphate (MAP)
  • Di-ammonium phosphate (DAP)
  • Tripolyphosphate (TSP)
  • Natural materials like powdered cuttlebone

Preparation Protocol:

  • Dissolve the catalyst (e.g., 3 mol% MAP) in ethanol.
  • Add aldehyde, propyl acetoacetate, and urea.
  • Reflux under stirring, monitoring progress via TLC.
  • Filter off the catalyst, evaporate the solvent, and purify by recrystallization.

Research Data:

Catalyst Reaction Time Yield (%) Notes
MAP 20–30 min 85–90 Recyclable, eco-friendly
DAP 25–35 min 80–88 Reusable over multiple cycles
TSP 22–28 min 83–89 Cost-effective

These catalysts significantly reduce reaction times and facilitate product recovery, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction process, often reducing reaction times to minutes while maintaining high yields.

Procedure:

  • Mix reactants with an appropriate catalyst in a microwave-safe vessel.
  • Subject the mixture to microwave irradiation at 600–800 W for 3–10 minutes.
  • Cool, filter, and purify the product.

Advantages:

  • Short reaction times (less than 10 minutes)
  • High yields (up to 90%)
  • Reduced energy consumption

Research Findings:

  • Microwave-assisted synthesis has been successfully employed with phosphate catalysts, yielding This compound efficiently.

Solvent-Free and Eco-Friendly Methods

Some protocols utilize solvent-free conditions, further enhancing sustainability.

Methodology:

  • Mix all reactants directly.
  • Heat the mixture under reflux or using microwave irradiation.
  • Isolate the product after cooling.

Research Data:

Conditions Reaction Time Yield (%) Notes
Solvent-free, microwave 5–8 min 85–92 Highly eco-friendly

Data Summary and Comparative Table

Method Catalyst / Reagent Solvent Reaction Time Yield (%) Notes
Classical Biginelli reaction Acidic catalyst (e.g., HCl) Ethanol 2–4 hours 70–85 Long reaction times, classical approach
Green catalyst (phosphate fertilizers) MAP, DAP, TSP Ethanol 20–35 min 80–90 Recyclable, eco-friendly, high efficiency
Microwave-assisted with phosphate MAP, DAP, TSP Ethanol 3–10 min 85–92 Rapid synthesis, high yields
Solvent-free microwave None or phosphate catalysts None 5–8 min 85–92 Environmentally benign, high efficiency

Notes on the Synthesis of Specific Derivative

The synthesis of This compound specifically involves selecting an aldehyde with a phenyl group and a propyl-substituted β-ketoester. The general protocols are adaptable, with modifications in reactant ratios and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reaction is typically carried out in an acidic medium.

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce the corresponding saturated analogs of the compound.

Scientific Research Applications

Chemistry

2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one serves as a versatile intermediate in organic synthesis. It facilitates the construction of complex molecules and can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure to enhance its properties for specific applications.

Reaction TypeCommon ReagentsMajor Products Formed
OxidationKMnO₄, H₂CrO₄Carboxylic acids or ketones
ReductionH₂ (Pd/C)Saturated analogs
SubstitutionAlkyl halidesModified derivatives

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains.
  • Antiviral Activity: Studies suggest it may inhibit viral replication.
  • Antitumor Activity: Preliminary investigations indicate its potential as a lead compound for developing anti-cancer drugs, particularly for glioma treatment.

The molecular mechanisms behind these activities involve interactions with specific enzymes and receptors, which can modulate cellular processes.

Medicine

In pharmacological research, this compound is being explored as a scaffold for new drug development. Its applications include:

  • Cardiovascular Diseases: Potential use in treating hypertension due to its calcium channel blocking properties.
  • Cancer Therapy: As a lead compound in developing novel anti-tumor agents.

Case studies have demonstrated promising results in preclinical trials where derivatives of this compound exhibited significant anti-tumor effects.

Industry

The unique properties of this compound make it suitable for applications in materials science. It is used in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary, but they often involve the regulation of key biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one with analogous dihydropyrimidinone and pyridopyrimidinone derivatives, emphasizing structural variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Applications References
This compound 2-phenyl, 6-propyl 214.27 Building block, moderate lipophilicity Organic synthesis, drug intermediates
2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one 2-hydrazinyl, 6-propyl ~198.22* Enhanced nucleophilicity Precursor for hydrazide derivatives
2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one 2-(4-aminophenyl), 6-methyl 201.23 Polarizable amino group Fluorescent probes, kinase inhibitors
2-{[(4-Chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one 2-(4-chlorobenzylamino), 6-methyl 253.70 Increased steric bulk, halogen interaction Antimicrobial candidates
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-fused core, dimethoxyphenyl, piperazinyl ~407.45* CNS receptor modulation Neuropharmacological agents
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Benzisoxazolyl-piperidine, pyrido core ~464.50* High-affinity receptor binding Antipsychotic drug development

Note: Molecular weights marked with () are estimates based on structural formulas.*

Structural and Functional Differences

Core Modifications: The target compound features a dihydropyrimidinone core, whereas analogues like those in and incorporate a pyrido[1,2-a]pyrimidinone scaffold.

Substituent Effects: Electron-Donating Groups: The 4-aminophenyl substituent in the compound from introduces polarity, improving solubility in aqueous media compared to the hydrophobic phenyl group in the target compound . Halogenated Groups: The 4-chlorobenzylamino group in increases lipophilicity and may enhance membrane permeability, a critical factor in antimicrobial activity . Piperazinyl/Diazepanyl Groups: Substituents in pyridopyrimidinones () contribute to CNS activity by mimicking neurotransmitters or interacting with GPCRs .

Molecular Weight Trends :

  • The target compound (214.27 g/mol) is smaller than pyrido-fused derivatives (e.g., ~407–464 g/mol), which may limit its bioavailability but enhance synthetic versatility .

Biological Activity

2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidinone family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

This compound exhibits significant interaction with various enzymes and proteins. It has been shown to influence metabolic pathways by modulating enzyme activity, which can lead to either inhibition or activation of specific biochemical processes.

Table 1: Summary of Biochemical Interactions

Biomolecule Type of Interaction Effect
EnzymesInhibition/ActivationAlters metabolic pathways
ProteinsBindingModulates cellular functions

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Current studies suggest that it may act on multiple cellular targets, influencing signaling pathways and gene expression.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for determining its bioavailability and therapeutic efficacy. Research is ongoing to elucidate these properties fully.

Cellular Effects

In laboratory settings, this compound has demonstrated the ability to modulate cellular processes significantly. Its influence on cell signaling pathways and gene expression indicates potential roles in various physiological responses .

Case Study: Anticancer Activity

Recent studies have highlighted the potential of this compound as a lead compound for anticancer drug development. In vivo studies have shown promising results against glioma models, suggesting its utility in cancer therapeutics.

Comparison with Similar Compounds

When compared to other dihydropyrimidinones, such as 2,6-dimethyl-3,4-dihydropyrimidin-4-one, this compound exhibits unique chemical properties owing to its phenyl and propyl substituents. These structural differences can significantly influence its reactivity and biological activity .

Table 2: Structural Comparison of Dihydropyrimidinones

Compound Substituents Notable Activity
This compoundPhenyl & PropylAnticancer activity
2,6-Dimethyl-3,4-dihydropyrimidin-4-oneMethyl GroupsAntimicrobial properties

Applications in Research and Medicine

The versatility of this compound extends across various fields:

  • Chemistry : Acts as an intermediate in organic synthesis.
  • Biology : Investigated for antimicrobial and antiviral properties.
  • Medicine : Explored as a candidate for new pharmaceuticals targeting cardiovascular diseases and cancer.
  • Industry : Utilized in developing advanced materials due to its unique chemical properties.

Q & A

Q. What are the standard synthetic routes for 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Biginelli-like multicomponent reactions. A common procedure involves refluxing aldehyde (e.g., 4-methoxybenzaldehyde), β-ketoester (e.g., acetylacetone), and urea derivatives in a solvent system (e.g., n-heptane-toluene) with Lewis acid catalysts like ZnCl₂. Reaction completion is monitored via TLC, followed by filtration and recrystallization . Yield optimization requires adjusting catalyst concentration, solvent polarity, and temperature to minimize side reactions (e.g., dimerization) .

Q. What purification methods are recommended for isolating this compound from crude mixtures?

Recrystallization using solvent systems like acetic acid/water (1:1) or ethanol/water is effective for removing unreacted starting materials and by-products. For complex mixtures, column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): Assigns phenyl and propyl substituents via aromatic proton signals (δ 7.2–7.6 ppm) and alkyl chain resonances (δ 0.8–2.5 ppm).
  • MS (ESI/HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

Q. What safety protocols are essential during synthesis and handling?

Use fume hoods for volatile solvents (e.g., toluene). Avoid inhalation/contact with ZnCl₂ (corrosive) and chlorinated intermediates. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields or by-product formation?

Employ a factorial design of experiments (DoE) to test variables: catalyst type (e.g., FeCl₃ vs. ZnCl₂), solvent polarity (toluene vs. DMF), and stoichiometry. Kinetic studies (e.g., in-situ FTIR) identify rate-limiting steps, while quenching experiments isolate intermediates for mechanistic insights .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Cross-validate results using orthogonal methods. For example, discrepancies in melting points may arise from polymorphic forms—analyze via XRD. Conflicting NMR data could indicate solvent-dependent shifts; re-run spectra in deuterated DMSO or CDCl₃ for comparison .

Q. What strategies are used to evaluate the biological activity of this compound and its analogs?

  • In vitro assays: Test antimicrobial activity via broth microdilution (MIC determination) or anticancer potential using MTT assays.
  • SAR studies: Modify substituents (e.g., replacing phenyl with fluorophenyl) to assess effects on bioactivity. Docking studies predict binding interactions with target proteins (e.g., DHFR) .

Q. How can computational methods aid in designing analogs with improved pharmacokinetic properties?

Use QSAR models to correlate structural features (e.g., logP, polar surface area) with solubility or metabolic stability. Molecular dynamics simulations predict membrane permeability, guiding the synthesis of analogs with balanced hydrophilicity .

Q. What are the challenges in achieving aqueous solubility for this compound, and how can they be mitigated?

The hydrophobic phenyl and propyl groups limit solubility. Strategies include:

  • Salt formation (e.g., HCl salts).
  • Co-solvency with cyclodextrins or PEG-based excipients.
  • Introducing polar substituents (e.g., hydroxyl or amine groups) without compromising activity .

Q. How can degradation pathways be studied to ensure compound stability under storage conditions?

Conduct forced degradation studies (acid/base hydrolysis, thermal stress, UV exposure) and analyze products via LC-MS. Stabilizers like antioxidants (BHT) or inert storage atmospheres (N₂) prevent oxidative decomposition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.